REACTION_SMILES
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[CH3:1][CH:2]([CH3:3])[OH:4].[O:11]=[C:12]1[NH:13][c:14]2[cH:15][cH:16][c:17]([S:21](=[O:22])(=[O:23])[Cl:24])[cH:18][c:19]2[CH2:20]1.[cH:5]1[cH:6][cH:7][n:8][cH:9][cH:10]1>>[CH3:1][CH:2]([CH3:3])[O:4][S:21]([c:17]1[cH:16][cH:15][c:14]2[c:19]([cH:18]1)[CH2:20][C:12](=[O:11])[NH:13]2)(=[O:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2cc(S(=O)(=O)Cl)ccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)OS(=O)(=O)c1ccc2c(c1)CC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |